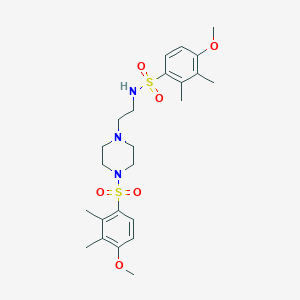
4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy and dimethyl groups attached to a benzene ring, as well as a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate.
Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Final coupling: The final step involves coupling the ethyl-linked intermediate with 4-methoxy-2,3-dimethylbenzenesulfonamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups can produce thiols or sulfides.
科学研究应用
4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine moiety can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-methoxytriphenylamine: This compound shares the methoxy group but lacks the piperazine and sulfonamide moieties.
4,4’-dimethoxytriphenylamine: Similar in structure but with two methoxy groups and no piperazine or sulfonamide groups.
Benzenamine, 4-methoxy-N,N-diphenyl-: Contains the methoxy group and a diphenylamine structure but lacks the piperazine and sulfonamide groups.
Uniqueness
4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide is unique due to its combination of methoxy, dimethyl, piperazine, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6S2/c1-17-19(3)23(9-7-21(17)32-5)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-10-8-22(33-6)18(2)20(24)4/h7-10,25H,11-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBYDCUNYCRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)
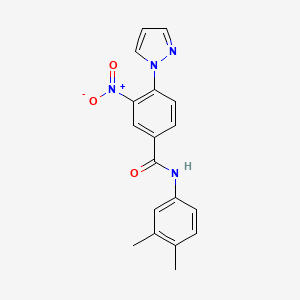
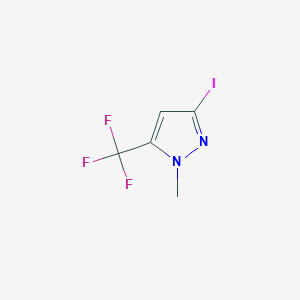

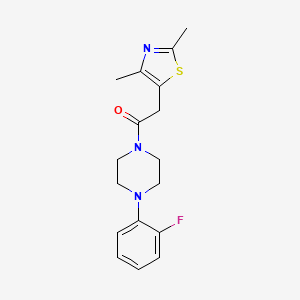
![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
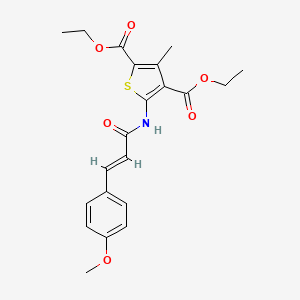
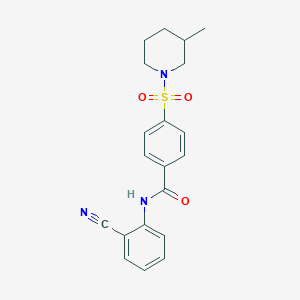
![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)
![N-methyl-N-({[4-(2-oxopiperidin-1-yl)cyclohexyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2701279.png)
